N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide
Description
N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted at the para-position with a hex-1-ynyl group (C≡C-CH₂-CH₂-CH₂-CH₃) and a 1-phenylmethanesulfonamide moiety. This compound’s structure combines an alkyne-functionalized aromatic system with a sulfonamide group, making it a candidate for studies in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-hex-1-ynylphenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-2-3-4-6-9-17-12-14-19(15-13-17)20-23(21,22)16-18-10-7-5-8-11-18/h5,7-8,10-15,20H,2-4,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEKKRCXOFIQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide typically involves the reaction of 4-(hex-1-yn-1-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The hexynyl group may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical differences between the target compound and related sulfonamides:
Key Observations:
Substituent Position and Type: The target compound’s para-hex-1-ynyl group contrasts with analogues featuring meta-phenoxy substituents (e.g., Compounds 8 and 10 in ) or ortho-substituted dimethyl groups (e.g., 1m in ). The para substitution minimizes steric hindrance compared to ortho-substituted derivatives.
Sulfonamide Moieties: The target’s 1-phenylmethanesulfonamide lacks the methyl group present in 4-methylbenzenesulfonamide (tosyl group, 1m), reducing steric bulk and altering electronic properties. N-methylation () decreases hydrogen-bonding capacity, which may reduce biological activity compared to non-methylated sulfonamides .
Physical Properties :
- The low melting point (71–73°C) of 1m () correlates with its alkyne substituent and flexible hexynyl chain, which disrupt crystal packing. The target compound’s melting point is expected to be similarly low due to its alkyne group .
- Nitro-substituted derivatives () likely exhibit higher melting points due to stronger intermolecular dipole interactions .
Biological Activity
N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a hexynyl group, phenyl rings, and a methanesulfonamide moiety. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C19H21NO2S
- CAS Number : 439097-41-3
Structural Features
| Component | Description |
|---|---|
| Hexynyl Group | Aliphatic chain contributing to hydrophobic interactions |
| Phenyl Rings | Aromatic systems that may enhance biological activity through π-π stacking interactions |
| Methanesulfonamide | Functional group known for its ability to form hydrogen bonds |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. The sulfonamide group is known to interfere with bacterial folic acid synthesis, which is critical for bacterial growth and replication.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme overexpressed in several tumors.
The mechanism of action involves:
- Enzyme Inhibition : this compound binds to the active sites of enzymes, blocking their catalytic activity.
- Hydrophobic Interactions : The hexynyl group interacts with hydrophobic pockets in proteins, potentially altering their conformation and function.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis; inhibits CA IX |
| Enzyme Inhibition | Blocks active sites of target enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on various strains of Staphylococcus aureus revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL, indicating potent antimicrobial activity.
Case Study 2: Cancer Cell Line Testing
In research involving human breast cancer cell lines (MCF7), the compound demonstrated a dose-dependent reduction in cell viability with IC50 values around 15 µM. This suggests significant potential for further development as an anticancer therapeutic.
Q & A
Q. What are the common synthetic routes for preparing N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting a sulfonyl chloride derivative (e.g., 1-phenylmethanesulfonyl chloride) with a substituted aniline precursor containing the hex-1-ynyl group. For example, in analogous sulfonamide syntheses, 4-substituted phenylamines are treated with sulfonyl chlorides in the presence of a base like triethylamine or pyridine to facilitate deprotonation and nucleophilic attack . The hex-1-ynyl substituent can be introduced via Sonogashira coupling or alkyne functionalization prior to sulfonamide formation . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical to achieving high yields and purity.
Q. What spectroscopic methods are used to characterize this compound?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the structure by identifying aromatic protons, sulfonamide NH, and alkyne-related signals. For example, the hex-1-ynyl group shows characteristic alkynyl proton signals at δ ~2.5–3.5 ppm and carbons at δ ~70–85 ppm .
- High-Performance Liquid Chromatography (HPLC): Purity (>98%) is validated using reverse-phase HPLC with UV detection at λmax ≈ 255 nm, similar to related sulfonamides .
- Mass Spectrometry (MS): Molecular ion peaks and fragmentation patterns confirm the molecular weight (e.g., [M+H] or [M-Cl] ions) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
The compound is sparingly soluble in polar solvents like water but dissolves well in DMSO, DMF, or dichloromethane. Stability studies for analogous sulfonamides suggest a shelf life of ≥5 years when stored at -20°C in inert, anhydrous conditions . Degradation risks include hydrolysis of the sulfonamide group under strongly acidic/basic conditions or oxidation of the alkyne moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
SAR analysis focuses on:
- Alkyne Chain Length: Modifying the hex-1-ynyl group (e.g., shorter/longer alkynes) impacts lipophilicity and membrane permeability .
- Sulfonamide Substituents: Introducing electron-withdrawing groups (e.g., -Cl, -CF) on the phenyl ring can enhance binding affinity to target proteins, as seen in cannabinoid receptor agonists .
- Bioisosteric Replacements: Replacing the sulfonamide with carbamate or urea groups may improve metabolic stability .
Q. What strategies optimize reaction conditions for large-scale synthesis with minimal impurities?
Critical factors include:
- Catalyst Selection: Triethylamine or pyridine effectively scavenge HCl during sulfonamide formation, while Pd-based catalysts (e.g., Pd(PPh)) improve coupling efficiency for alkyne introduction .
- Purification Techniques: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol removes unreacted starting materials and byproducts .
- In-line Monitoring: Real-time HPLC or TLC ensures reaction completion and minimizes side products like disulfonamides .
Q. How can impurity profiling ensure batch-to-batch consistency in research-grade samples?
- Forced Degradation Studies: Expose the compound to heat, light, or oxidative stress (HO) to identify degradation products .
- LC-MS/MS: Detect trace impurities (e.g., sulfonic acid derivatives) at ≤0.1% levels .
- Pharmacopeial Standards: Follow USP/Ph. Eur. guidelines for residual solvent analysis (e.g., GC-HS) and heavy metal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
